methyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate -

methyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate

Catalog Number: EVT-3590209
CAS Number:
Molecular Formula: C22H14ClF3N4O3
Molecular Weight: 474.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: N-{2-fluoro-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide []

  • Compound Description: N-{2-fluoro-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide is a pyrazolo[1,5-a]pyrimidine derivative investigated for its potential in treating diseases related to GABAA receptor modulation. []

Compound 2: N-{2-fluoro-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide []

  • Compound Description: N-{2-fluoro-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide, another pyrazolo[1,5-a]pyrimidine derivative, is also studied for its potential role in treating diseases linked to GABAA receptor modulation. []

Compound 3: N-{2-chloro-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide []

  • Compound Description: N-{2-chloro-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide is structurally similar to the previous compounds, investigated for its potential therapeutic applications in diseases associated with GABAA receptor modulation. []

Compound 4: N-{2-chloro-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide []

  • Compound Description: N-{2-chloro-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide is studied for its potential therapeutic benefits in diseases related to GABAA receptor modulation. []

Compound 5: N-{2-fluoro-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylmethanesulfonamide []

  • Compound Description: N-{2-fluoro-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylmethanesulfonamide is a pyrazolo[1,5-a]pyrimidine derivative researched for its potential in treating diseases associated with GABAA receptor modulation. []

Compound 6: N-{2-fluoro-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylmethanesulfonamide []

  • Compound Description: N-{2-fluoro-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylmethanesulfonamide is a structurally similar compound investigated for its potential in treating diseases related to GABAA receptor modulation. []

Compound 7: N-{2-chloro-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylmethanesulfonamide []

  • Compound Description: N-{2-chloro-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylmethanesulfonamide is another pyrazolo[1,5-a]pyrimidine derivative studied for its potential therapeutic applications in diseases associated with GABAA receptor modulation. []

Compound 8: N-{2-chloro-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylmethanesulfonamide []

  • Compound Description: N-{2-chloro-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylmethanesulfonamide is investigated for its potential therapeutic benefits in diseases related to GABAA receptor modulation. []

Compound 9: N-{2-fluoro-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide []

  • Compound Description: N-{2-fluoro-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide is a pyrazolo[1,5-a]pyrimidine derivative studied for its potential role in modulating GABAA receptors and treating related diseases. []

Compound 10: N-{2-chloro-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide []

  • Compound Description: N-{2-chloro-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide is structurally similar to Compound 9, also investigated for its potential therapeutic applications in diseases associated with GABAA receptor modulation. []

Compound 11: N-{2-fluoro-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-methanesulfonamide []

  • Compound Description: N-{2-fluoro-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-methanesulfonamide is a pyrazolo[1,5-a]pyrimidine derivative explored for its potential in treating diseases linked to GABAA receptor modulation. []

Compound 12: N-{2-chloro-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-methanesulfonamide []

  • Compound Description: N-{2-chloro-5-[3-cyano-2-methyl-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-methanesulfonamide is another pyrazolo[1,5-a]pyrimidine derivative investigated for its potential therapeutic benefits in diseases related to GABAA receptor modulation. []

Compound 13: N-{2-methyl-5-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide []

  • Compound Description: N-{2-methyl-5-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide is a pyrazolo[1,5-a]pyrimidine derivative studied for its potential in treating diseases associated with GABAA receptor modulation. []

Compound 14: N-{2-methoxy-5-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide []

  • Compound Description: N-{2-methoxy-5-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide is structurally similar to Compound 13, also investigated for its potential therapeutic applications in diseases associated with GABAA receptor modulation. []

Compound 15: N-{2,4-difluoro-5-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide []

  • Compound Description: N-{2,4-difluoro-5-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide is a pyrazolo[1,5-a]pyrimidine derivative explored for its potential in treating diseases linked to GABAA receptor modulation. []

Compound 16: N-{5-fluoro-2-methoxy-3-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide []

  • Compound Description: N-{5-fluoro-2-methoxy-3-[3-(thiophene-2-carbonyl)-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methyl-acetamide is another pyrazolo[1,5-a]pyrimidine derivative investigated for its potential therapeutic benefits in diseases related to GABAA receptor modulation. []

Compound 17: 3-propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate (MRS 1523) []

  • Compound Description: 3-propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate, also known as MRS 1523, is a selective adenosine A3 antagonist. Studies have shown its ability to prevent irreversible synaptic failure caused by oxygen and glucose deprivation in rat hippocampal slices. []

Compound 18: N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220) []

  • Compound Description: N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide, known as MRS 1220, is another selective adenosine A3 antagonist. Research indicates its potential in preventing irreversible synaptic failure caused by oxygen and glucose deprivation in rat hippocampal slices. []

Compound 19: N-(2-methoxyphenyl)-N0-[2(3-pyrindinyl)-4-quinazolinyl]-urea (VUF 5574) []

  • Compound Description: N-(2-methoxyphenyl)-N0-[2(3-pyrindinyl)-4-quinazolinyl]-urea, designated as VUF 5574, is a selective adenosine A3 antagonist. Its potential in preventing irreversible synaptic failure caused by oxygen and glucose deprivation in rat hippocampal slices has been highlighted in research. []

Compound 20: 5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride []

  • Compound Description: 5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride represents a selective adenosine A3 antagonist. Research has indicated its potential in preventing irreversible synaptic failure caused by oxygen and glucose deprivation in rat hippocampal slices. []

Compound 21: 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969) []

  • Compound Description: 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea, designated as CCT196969, is a panRAF inhibitor. It demonstrated limited brain distribution in mice studies, which was enhanced in mice lacking P-gp and Bcrp efflux transporters. []

Compound 22: 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120) []

  • Compound Description: 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea, known as LY3009120, is a panRAF inhibitor. Studies revealed its limited brain distribution in mice, which improved in mice lacking P-gp and Bcrp efflux transporters. LY3009120 exhibited superior in vitro efficacy in patient-derived melanoma cell lines compared to other panRAF inhibitors tested. []

Compound 23: 4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- (MLN2480) []

Properties

Product Name

methyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate

IUPAC Name

methyl 2-[[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]benzoate

Molecular Formula

C22H14ClF3N4O3

Molecular Weight

474.8 g/mol

InChI

InChI=1S/C22H14ClF3N4O3/c1-33-21(32)13-9-5-6-10-14(13)28-20(31)18-17(23)19-27-15(12-7-3-2-4-8-12)11-16(22(24,25)26)30(19)29-18/h2-11H,1H3,(H,28,31)

InChI Key

OKCOXLCXARPJPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CC=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.